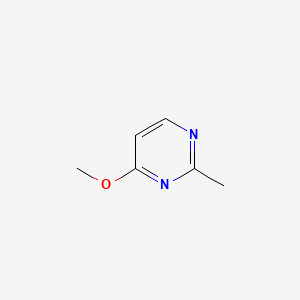

4-Methoxy-2-methylpyrimidine

描述

属性

IUPAC Name |

4-methoxy-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-7-4-3-6(8-5)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRAWORUGOJWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336737 | |

| Record name | 4-Methoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7314-65-0 | |

| Record name | 4-Methoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via 4,6-Dihydroxy-2-methylpyrimidine Intermediate

A key precursor in the synthesis of 4-Methoxy-2-methylpyrimidine is 4,6-dihydroxy-2-methylpyrimidine. The preparation of this intermediate is well-documented and involves the following steps:

- Reactants: Sodium methoxide, dimethyl malonate, and acetamidine hydrochloride salt.

- Solvent: Methanol.

- Conditions: Initial ice bath cooling followed by warming to 18–25 °C.

- Reaction Time: 3–5 hours.

- Work-up: Removal of methanol under reduced pressure, aqueous dissolution, pH adjustment to 1–2, crystallization at 0 °C, filtration, washing, and drying.

This method yields 4,6-dihydroxy-2-methylpyrimidine as a white solid with high purity and yields around 86–87% (Table 1).

| Parameter | Value/Condition |

|---|---|

| Sodium methoxide to dimethyl malonate molar ratio | 2.5–4.5:1 mol/mol |

| Dimethyl malonate to acetamidine hydrochloride molar ratio | 1:1–2 mol/mol |

| Methanol volume to dimethyl malonate mass ratio | 10–12 ml/g |

| Reaction temperature | 18–25 °C |

| Crystallization temperature | 0 °C |

| Reaction time | 3–5 hours |

| Yield | 86–87% |

Table 1: Reaction conditions and yields for 4,6-dihydroxy-2-methylpyrimidine synthesis

This process is advantageous due to its mild conditions, use of relatively safe reagents, and suitability for scale-up in industrial production. The method replaces more toxic reagents like POCl3 or phosgene with triphosgene, improving safety and environmental impact.

Conversion to this compound

While direct methods for methylation of 4,6-dihydroxy-2-methylpyrimidine to this compound are less explicitly documented in the provided sources, the general approach involves selective methylation of the hydroxyl group at the 4-position. This can be achieved by:

- Treatment with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Use of sodium methoxide or other bases to promote nucleophilic substitution.

The methylation step must be carefully controlled to avoid over-methylation or substitution at the 6-position. The reaction solvent is typically methanol or other polar solvents compatible with the reactants.

Research Findings and Analysis

- The use of sodium methoxide and methanol as solvent and base respectively provides efficient conversion of dimethyl malonate and acetamidine hydrochloride to the pyrimidine ring system.

- Temperature control (ice bath followed by mild warming) is critical to minimize side reactions and maximize product purity.

- Post-reaction pH adjustment and crystallization at low temperatures enable effective isolation of the dihydroxy intermediate.

- Replacement of hazardous reagents like POCl3 with triphosgene reduces environmental and safety risks, facilitating industrial scalability.

- Methylation of the hydroxyl group to form the methoxy substituent requires careful reagent selection and reaction control to ensure selectivity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Formation of 4,6-dihydroxy-2-methylpyrimidine | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride, methanol, 0–25 °C, 3–5 h | 86–87% yield, white solid | Mild conditions, scalable, safe reagents |

| Methylation to this compound | Methylating agent (e.g., methyl iodide), base, methanol or suitable solvent | High purity expected | Selective methylation at 4-position required |

| Alternative functionalization (chlorination) | Triphosgene, N,N-diethylaniline, dichloroethane, reflux 6–8 h | 90% yield (4,6-dichloro derivative) | Demonstrates intermediate versatility |

化学反应分析

Types of Reactions: 4-Methoxy-2-methylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution:

Acylation or Alkylation: The nitrogen atoms in the pyrimidine ring can participate in acylation or alkylation reactions, leading to the formation of acyl or alkyl derivatives.

Oxidation: The compound can undergo oxidation reactions, resulting in the formation of different functional groups.

Reduction: Reduction reactions can occur, depending on the functional groups present in the molecule.

Ring Cleavage: Under certain conditions, the pyrimidine ring can be cleaved, leading to the formation of open-chain compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Acylation or Alkylation: Reagents such as acyl chlorides or alkyl halides are used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .

科学研究应用

Chemistry

In chemical research, 4-Methoxy-2-methylpyrimidine is primarily utilized as a building block for synthesizing more complex heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals. The unique substitution pattern of this compound influences its chemical reactivity, making it suitable for diverse synthetic pathways.

Synthesis Pathways

- Nucleophilic Substitution : The synthesis often involves nucleophilic substitution reactions, where the methoxy group can be introduced through reactions with appropriate precursors.

- Cyclization Reactions : Various cyclization methods are employed to create derivatives that exhibit enhanced biological activities.

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. The compound has been studied for its effects on various pathogens and its potential therapeutic applications.

Antimicrobial Properties

- Studies have shown that derivatives of this compound demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, one study reported a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli, indicating its effectiveness as an antimicrobial agent.

Anticancer Activity

- The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 1.75 to 12.91 µM. Mechanisms of action include:

- Inhibition of Kinases : Targeting specific kinases involved in cell cycle regulation.

- Interaction with DNA : Disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cancer cell death.

Medicine

In the field of medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases. The compound's structural characteristics allow it to interact with biological targets effectively.

Case Studies

- Case Study 1: Anticancer Efficacy : A study evaluated the effects on MCF-7 cells, revealing a dose-dependent decrease in cell viability upon treatment with varying concentrations of the compound.

- Case Study 2: Antimicrobial Activity : Another study assessed the compound's efficacy against E. coli, confirming its significant antibacterial properties compared to control groups.

Industrial Applications

Beyond its research applications, this compound is also utilized in industrial processes. It is involved in producing dyes, pigments, and other industrial chemicals due to its unique chemical properties.

作用机制

The mechanism of action of 4-Methoxy-2-methylpyrimidine and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives inhibit enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects . The compound can also interact with nucleic acids, affecting DNA and RNA synthesis and function . These interactions are mediated through hydrogen bonding, van der Waals forces, and other non-covalent interactions.

相似化合物的比较

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The reactivity and applications of pyrimidines are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Reactivity with α-Halo Ketones

- This compound : Reacts with phenacyl bromide or bromoacetone to yield 8-azaindolizines (e.g., 7-methoxy-2-phenyl-8-azaindolizine ). Yields vary (1.5–58%) depending on reaction temperature and demethylation side reactions .

- 4-Hydroxy-2-methylpyrimidine : Lacks the methoxy group, leading to alternative cyclization pathways (e.g., 8-acetonyl-2-methyl-8-azaindolizin-7(8H)-one ) .

Crystallographic Behavior

- 4-Chloro-6-methoxypyrimidin-2-amine : Forms R₂²(8) hydrogen-bonded motifs with succinic acid, critical for stabilizing co-crystals in drug formulations .

- 4,6-Dichloro-5-methoxypyrimidine : Exhibits Cl···N halogen bonding (3.09–3.10 Å), enabling robust 3D frameworks for material science applications .

生物活性

4-Methoxy-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique substitution pattern, which influences both its chemical reactivity and biological effects. Below, we explore the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

This compound interacts with various biological targets, contributing to its pharmacological effects. Its mechanism of action is primarily linked to:

- Enzyme Interaction: The compound can act as an inhibitor or activator of specific enzymes, influencing pathways such as nucleotide synthesis and DNA replication .

- Nucleophilic Activity: Pyrimidine derivatives like this compound can act as nucleophiles, attacking electrophilic centers in biological molecules .

- Biochemical Pathways: It plays a significant role in nucleic acid synthesis, crucial for cellular function and proliferation .

Biological Activities

Research has indicated several significant biological activities associated with this compound:

- Antimicrobial Activity:

- Anticancer Properties:

- Anti-inflammatory Effects:

Case Study: Antimicrobial Evaluation

A recent study focused on synthesizing and evaluating the antimicrobial activity of pyrimidine derivatives, including those similar to this compound. The findings revealed significant antimicrobial activity against standard bacterial strains, suggesting potential therapeutic applications in infectious diseases .

Case Study: Anticancer Activity

Another investigation explored the anticancer potential of various pyrimidine derivatives. Compounds structurally related to this compound were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Applications in Research and Industry

This compound has several applications across various fields:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs targeting specific enzymes or receptors .

- Chemical Synthesis: The compound is utilized as a building block for synthesizing more complex heterocyclic compounds important in drug development and agrochemicals .

- Industrial Use: It is employed in producing specialty chemicals and reagents for various industrial processes .

Summary of Research Findings

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Methoxy-2-methylpyrimidine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis of methoxy-pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, halogenated pyrimidines (e.g., 4-chloro derivatives) can undergo methoxylation using sodium methoxide in polar aprotic solvents like DMSO or ethanol under reflux . Temperature control (60–80°C) and stoichiometric excess of the methoxy donor are critical to minimize side products. Catalysts such as K₂CO₃ may enhance substitution efficiency. Yield optimization requires purification via column chromatography or recrystallization .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy group at C4 and methyl at C2) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for analogous pyrimidine derivatives (e.g., 4-methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione) .

- Computational Modeling : Density Functional Theory (DFT) to predict molecular electrostatic potentials and nucleophilic/electrophilic sites .

Q. What are the known biological activities of methoxy-pyrimidine derivatives, and how can these guide experimental design?

- Methodological Answer : Pyrimidine derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties . For bioactivity assays:

- In vitro testing : Use standardized protocols (e.g., MIC assays for antimicrobial activity against E. coli or S. aureus).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. methyl groups) to assess impact on target binding .

- Targeted Delivery : Consider lipophilicity (logP) adjustments for improved membrane permeability .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-Dependent Hydrolysis : Monitor degradation via HPLC in buffers (pH 1–13) at 25–50°C. Methoxy groups are generally stable in neutral conditions but hydrolyze under strong acidic/basic conditions .

- Thermal Stability : Thermogravimetric Analysis (TGA) to determine decomposition temperatures. Pyrimidine rings typically degrade above 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for methoxy-pyrimidine synthesis?

- Methodological Answer : Discrepancies often arise from:

- Solvent Effects : Polar solvents (DMSO vs. DMF) alter reaction kinetics. Compare yields under controlled solvent systems .

- Catalyst Efficiency : Screen alternatives (e.g., Cs₂CO₃ vs. K₂CO₃) and quantify turnover rates.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation or dimerization) and adjust stoichiometry .

Q. What advanced strategies improve regioselectivity in functionalizing this compound?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to position catalysts for selective C-H activation at C5 or C6 .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl groups at specific positions. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and ligands .

Q. How can computational models predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock Vina) to simulate binding to enzymes (e.g., dihydrofolate reductase). Validate with mutagenesis studies .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD and binding free energy (MM-PBSA) .

Q. What are the challenges in scaling up laboratory synthesis of this compound for preclinical studies?

- Methodological Answer :

- Process Optimization : Transition from batch to flow chemistry for safer handling of exothermic reactions .

- Purification at Scale : Replace column chromatography with fractional distillation or crystallization in ethanol/water mixtures .

Key Notes

- Reliable References : PubChem , crystallographic data , and peer-reviewed synthesis protocols .

- Methodological Focus : Emphasis on experimental design, reproducibility, and resolving data inconsistencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。